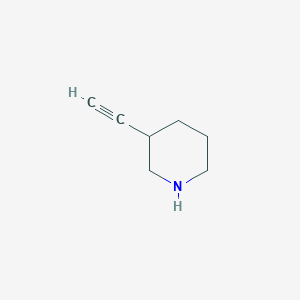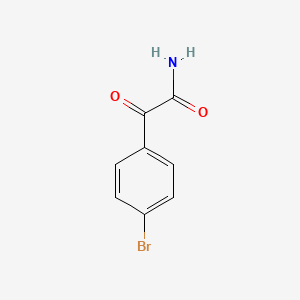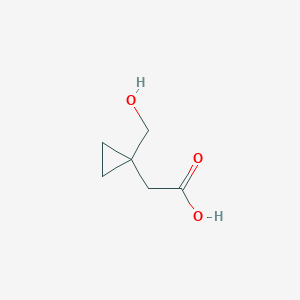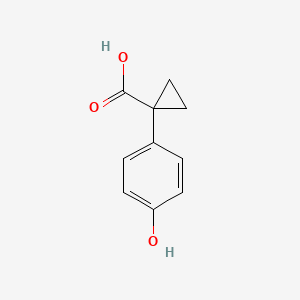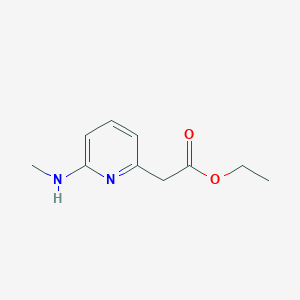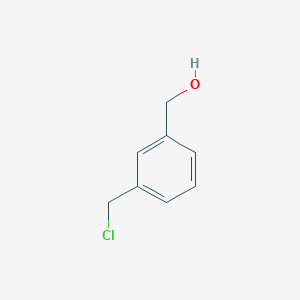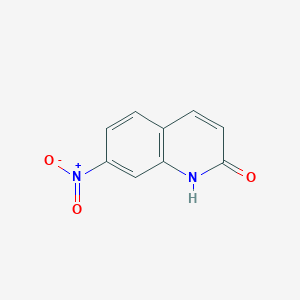
7-Nitroquinolin-2(1H)-one
説明
7-Nitroquinolin-2(1H)-one, also known as 7-Nitroquinolin-2-ol, is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high gastrointestinal absorption, is not a P-gp substrate, and inhibits CYP1A2 . Its water solubility is calculated to be 1.29 mg/ml .科学的研究の応用
Synthesis Techniques and Derivatives
- A method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones demonstrates the versatility of 7-nitroquinolin-2(1H)-one derivatives in synthetic chemistry. This process involves the sequential treatment of nitroacetophenone, yielding various substituted derivatives, showcasing the compound's adaptability in synthesizing diverse chemical structures (Rádl & Chan, 1994).
Antiparasitic and Antikinetoplastid Applications
- Research on 8-nitroquinolin-2(1H)-one pharmacophores reveals their potential in antiparasitic treatments. A series of derivatives demonstrated significant activity against Leishmania infantum and Trypanosoma brucei brucei, providing a base for developing new antiparasitic agents. The study highlights the importance of redox potential in determining the activity of these compounds (Pedron et al., 2018).
Anticancer Potential
- A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, shows promise as an anticancer agent. It inhibited tumor growth significantly in mice without notable toxicity. This compound, along with its analogues, represents a new class of tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Cui et al., 2017).
Antibacterial Properties
- 8-Nitrofluoroquinolone derivatives, related to this compound, have been investigated for their antibacterial properties. This study focused on creating derivatives with varying amine appendages, showing significant activity against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Photophysical and Electrochemical Properties
- Novel 2,3-dihydroquinazolin-4(1H)-ones exhibit unique optical and electrochemical properties. These compounds, studied for their quantum yield and solvent effects, also demonstrated moderate to good anticancer activities, highlighting their potential in photophysical research and therapeutic applications (Kamble et al., 2017).
Safety and Hazards
特性
IUPAC Name |
7-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVKOBBRQRBYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632715 | |
| Record name | 7-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75755-37-2 | |
| Record name | 7-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)
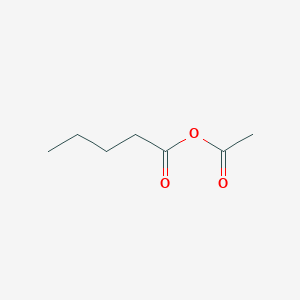
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)
